C34H29FN2O3
Description
C₃₄H₂₉FN₂O₃ is a fluorinated aromatic heterocyclic compound with a molecular weight of 532.6 g/mol (calculated from MALDI-TOF m/z 533 [M+H]⁺) . Its structure includes a fluorine atom, multiple aromatic rings, and a Schiff base moiety, as inferred from NMR data (e.g., δ 157.4 ppm, J = 244.2 Hz for fluorine-coupled carbons) .
Properties
Molecular Formula |
C34H29FN2O3 |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
5-benzoyl-6-(4-fluorophenyl)-9-(4-methoxyphenyl)-3-methyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C34H29FN2O3/c1-21-8-17-28-30(18-21)37(34(39)24-6-4-3-5-7-24)33(23-9-13-26(35)14-10-23)32-29(36-28)19-25(20-31(32)38)22-11-15-27(40-2)16-12-22/h3-18,25,33,36H,19-20H2,1-2H3 |
InChI Key |
MVYSFFSQSXTJJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C(N2C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)F)C(=O)CC(C3)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C34H29FN2O3 typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the construction of the core aromatic structure through a series of condensation reactions.
Introduction of Functional Groups:
Final Assembly: The final step includes the coupling of intermediate compounds to form the complete structure of .
Industrial Production Methods
Industrial production of This compound often employs optimized reaction conditions to maximize yield and purity. These conditions may include:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to ensure the desired reaction kinetics.
Catalysts: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing advanced purification techniques such as chromatography and recrystallization to obtain high-purity .
Chemical Reactions Analysis
Types of Reactions
C34H29FN2O3: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles such as halides and amines are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce halogenated or aminated derivatives.
Scientific Research Applications
C34H29FN2O3: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which C34H29FN2O3 exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Pathway Modulation: The compound can influence various molecular pathways, leading to changes in cellular functions and physiological outcomes.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
The table below compares C₃₄H₂₉FN₂O₃ with two structurally related compounds from the evidence:
Key Observations:
- Size and Complexity : C₃₄H₂₉FN₂O₃ is significantly larger than the other compounds, suggesting lower solubility and bioavailability compared to C₁₀H₅F₃N₂O₃ and C₆H₃Cl₂N₃.
- Functional Groups : The trifluoromethyl group in C₁₀H₅F₃N₂O₃ enhances metabolic stability and electronic effects, while chlorine in C₆H₃Cl₂N₃ increases lipophilicity .
- Biological Targets : C₃₄H₂₉FN₂O₃’s anticancer activity contrasts with C₁₀H₅F₃N₂O₃’s CYP1A2 inhibition, highlighting divergent therapeutic applications .
Biological Activity
The compound with the molecular formula C34H29FN2O3 has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its complex structure, which includes a fluorine atom and multiple aromatic rings. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further investigation.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study focusing on triterpene-coumarin conjugates demonstrated that certain derivatives showed remarkable cytotoxic effects against various cancer cell lines. The IC50 values for these compounds were assessed using the MTT assay, revealing varying degrees of growth inhibition across different cell types.
Table 1: Cytotoxicity of Related Compounds
| Compound | B16-F10 (μM) | HT29 (μM) | Hep G2 (μM) |
|---|---|---|---|
| 7 | 10.4 ± 0.2 | 10.9 ± 0.5 | 8.8 ± 0.4 |
| 10 | 0.6 ± 0.0 | 1.1 ± 0.1 | 0.9 ± 0.0 |
The data indicates that compound 7 shows promising activity against B16-F10 melanoma cells, while compound 10 exhibits potent effects against HT29 colon cancer cells .
The mechanism by which this compound exerts its anticancer effects may involve apoptosis and cell cycle arrest. Studies have shown that certain derivatives can induce apoptosis rates ranging from 40% to 85% in treated cancer cells, with low necrosis rates observed . Furthermore, these compounds have been reported to cause significant cell cycle arrest in the G0/G1 phase, indicating a potential mechanism for their growth-inhibitory effects.
Case Studies
Several case studies have explored the biological implications of compounds similar to this compound:
- Case Study on Apoptotic Pathways : In vitro studies demonstrated that specific derivatives activate both extrinsic and intrinsic apoptotic pathways in cancer cells, leading to increased apoptosis rates and decreased cell viability .
- Pharmacokinetic Studies : Research involving pharmacokinetic properties highlighted the importance of understanding how this compound interacts with biological systems, including absorption, distribution, metabolism, and excretion (ADME) profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
